molecular formula C15H15NO3S B2699475 2-(methylsulfinyl)benzyl N-phenylcarbamate CAS No. 338968-05-1

2-(methylsulfinyl)benzyl N-phenylcarbamate

Cat. No.: B2699475
CAS No.: 338968-05-1
M. Wt: 289.35
InChI Key: WULUODXVDZSKAY-UHFFFAOYSA-N
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Description

2-(Methylsulfinyl)benzyl N-phenylcarbamate is a chemical compound with the molecular formula C15H15NO3S and a molecular weight of 289.35 g/mol . This compound is known for its unique structure, which includes a benzyl group substituted with a methylsulfinyl moiety and an N-phenylcarbamate group. It has various applications in scientific research due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylsulfinyl)benzyl N-phenylcarbamate typically involves the reaction of 2-(methylsulfinyl)benzyl chloride with phenyl isocyanate. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the isocyanate group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfinyl)benzyl N-phenylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Methylsulfinyl)benzyl N-phenylcarbamate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(methylsulfinyl)benzyl N-phenylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2-(Methylthio)benzyl N-phenylcarbamate: Similar structure but with a methylthio group instead of a methylsulfinyl group.

    2-(Methylsulfonyl)benzyl N-phenylcarbamate: Contains a methylsulfonyl group instead of a methylsulfinyl group.

    Benzyl N-phenylcarbamate: Lacks the methylsulfinyl substitution.

Uniqueness

2-(Methylsulfinyl)benzyl N-phenylcarbamate is unique due to the presence of the methylsulfinyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications .

Properties

IUPAC Name

(2-methylsulfinylphenyl)methyl N-phenylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3S/c1-20(18)14-10-6-5-7-12(14)11-19-15(17)16-13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WULUODXVDZSKAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=CC=CC=C1COC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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